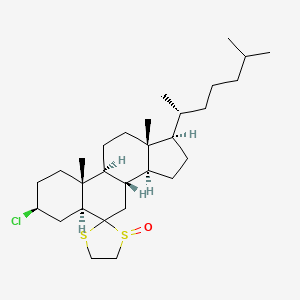
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane is a complex organic compound with a unique structure that includes chlorine, ethylene, sulfinyl, and thio groups attached to a cholestane backbone
Métodos De Preparación
The synthesis of 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cholestane backbone: This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and other organometallic compounds.
Introduction of the chlorine atom: Chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride, are employed to introduce the chlorine atom at the desired position.
Addition of the ethylene group: This step may involve the use of ethylene gas or ethylene derivatives under specific reaction conditions.
Incorporation of the sulfinyl and thio groups: These functional groups can be introduced through oxidation and substitution reactions, using reagents such as sulfur dioxide and thiols.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfone derivatives, reduced thio compounds, and various substituted cholestane derivatives.
Aplicaciones Científicas De Investigación
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms, particularly those involving multiple functional groups.
Biology: The compound can be used in studies of cellular processes and interactions, especially those involving sulfur-containing compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane exerts its effects involves interactions with various molecular targets and pathways. The sulfinyl and thio groups are known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane include other cholestane derivatives with different functional groups. These compounds may include:
This compound analogs: Compounds with variations in the position or type of functional groups.
Cholestane derivatives: Compounds with different substituents on the cholestane backbone, such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
133331-35-8 |
|---|---|
Fórmula molecular |
C29H49ClOS2 |
Peso molecular |
513.3 g/mol |
Nombre IUPAC |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49ClOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
Clave InChI |
FZSUDEVBYNBGFN-LVFTYFEDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Cl)C)SCCS4=O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Cl)C)SCCS4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















